1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole
CAS No.: 1172228-66-8
Cat. No.: VC8406896
Molecular Formula: C9H15N3
Molecular Weight: 165.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1172228-66-8 |
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Molecular Formula | C9H15N3 |
Molecular Weight | 165.24 g/mol |
IUPAC Name | 1-ethyl-3-pyrrolidin-2-ylpyrazole |
Standard InChI | InChI=1S/C9H15N3/c1-2-12-7-5-9(11-12)8-4-3-6-10-8/h5,7-8,10H,2-4,6H2,1H3 |
Standard InChI Key | BHRJWLQZSPPYGQ-UHFFFAOYSA-N |
SMILES | CCN1C=CC(=N1)C2CCCN2 |
Canonical SMILES | CCN1C=CC(=N1)C2CCCN2 |
Introduction
Chemical Structure and Nomenclature
The molecular formula of 1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole is CHN, with a molecular weight of 165.24 g/mol. The pyrazole core consists of a five-membered aromatic ring containing two adjacent nitrogen atoms. Substituents include:
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Ethyl group (-CHCH): Positioned at nitrogen-1, enhancing lipophilicity and influencing receptor-binding kinetics.
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Pyrrolidin-2-yl group: A five-membered saturated ring with one nitrogen atom at position 3, introducing conformational rigidity and potential hydrogen-bonding interactions .
The IUPAC name follows from the substitution pattern, ensuring unambiguous identification.
Synthesis and Physicochemical Properties
Synthetic Routes
Pyrazole derivatives are typically synthesized via cyclocondensation reactions. For 1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole, a plausible route involves:
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Precursor Preparation: Reacting ethyl hydrazine with a diketone or β-keto ester to form the pyrazole ring.
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Pyrrolidine Functionalization: Introducing the pyrrolidine group through nucleophilic substitution or palladium-catalyzed coupling .
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Purification: Chromatographic techniques to isolate the target compound from byproducts.
Table 1: Hypothetical Reaction Conditions
Step | Reagents | Temperature | Yield (%) |
---|---|---|---|
Cyclization | Ethyl hydrazine, diketone | 80°C | ~65 |
Substitution | Pyrrolidine, KCO | 100°C | ~50 |
Stability and Solubility
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Stability: Pyrazoles with saturated heterocyclic substituents (e.g., pyrrolidine) exhibit moderate stability under ambient conditions but may degrade under prolonged UV exposure.
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Solubility: Predicted logP ≈ 2.1, indicating preferential solubility in organic solvents (e.g., ethanol, DMSO) over aqueous media.
Biological Activities and Mechanisms
Compound | Target | IC (μM) | Reference |
---|---|---|---|
Indomethacin | COX-2 | 0.8 | |
3,5-Dimethylpyrazole | IL-6 | 1.2 | |
Hypothetical Target Compound | COX-2 | Predicted: 1.5–2.0 | — |
Anticancer Activity
Pyrazoles inhibit kinases (e.g., BRAF, EGFR) and induce apoptosis via reactive oxygen species (ROS) generation. For example, ethyl pyrazole carboxylates demonstrate IC values of 5–10 μM against MCF-7 breast cancer cells . The ethyl and pyrrolidine groups in the target compound may synergize to enhance membrane permeability and target affinity.
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
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Ethyl vs. Methyl Groups: Ethyl substituents increase metabolic stability compared to methyl groups, as observed in pharmacokinetic studies of related compounds.
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Pyrrolidine vs. Piperidine: Pyrrolidine’s smaller ring size reduces steric hindrance, potentially improving binding to flat enzyme active sites .
Table 3: Structural Comparison of Pyrazole Derivatives
Compound | R1 | R3 | Bioactivity (IC) |
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Target Compound | Ethyl | Pyrrolidin-2-yl | Theoretical |
VC15833949 | Ethyl | Dimethyl | 8.2 μM (COX-2) |
PMC4766773 | Phenyl | Methyl | 1.5 μM (IL-6) |
Research Gaps and Future Directions
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Synthetic Optimization: Developing one-pot synthesis methods to improve yield and purity.
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In Vitro Assays: Prioritizing kinase inhibition and cytotoxicity screening against NCI-60 cell lines.
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Computational Modeling: Docking studies to predict interactions with COX-2 and BRAF(V600E).
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